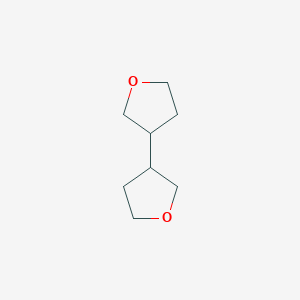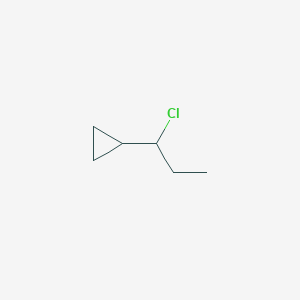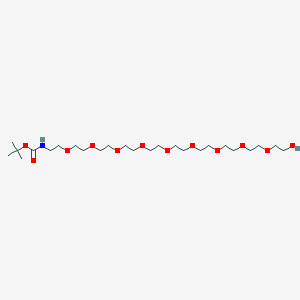
Methyl 8-(aminomethyl)-6-chloro-2-methoxyquinoline-3-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 8-(aminomethyl)-6-chloro-2-methoxyquinoline-3-carboxylate hydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its quinoline core structure, which is a heterocyclic aromatic organic compound containing a nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-(aminomethyl)-6-chloro-2-methoxyquinoline-3-carboxylate hydrochloride typically involves multiple steps. One common method includes the Mannich reaction, which introduces an aminomethyl group into the quinoline structure. The reaction conditions often involve the use of formaldehyde, a secondary amine, and an acidic catalyst to facilitate the formation of the aminomethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 8-(aminomethyl)-6-chloro-2-methoxyquinoline-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce amino derivatives.
Aplicaciones Científicas De Investigación
Methyl 8-(aminomethyl)-6-chloro-2-methoxyquinoline-3-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 8-(aminomethyl)-6-chloro-2-methoxyquinoline-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: A basic structure similar to the compound but without the aminomethyl and methoxy groups.
Chloroquine: A well-known antimalarial drug with a similar quinoline core structure.
Quinoline N-oxides: Oxidized derivatives of quinoline with potential biological activity.
Uniqueness
Methyl 8-(aminomethyl)-6-chloro-2-methoxyquinoline-3-carboxylate hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the aminomethyl group enhances its reactivity and potential for forming hydrogen bonds, while the methoxy group can influence its solubility and interaction with biological targets .
Propiedades
Fórmula molecular |
C13H14Cl2N2O3 |
|---|---|
Peso molecular |
317.16 g/mol |
Nombre IUPAC |
methyl 8-(aminomethyl)-6-chloro-2-methoxyquinoline-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H13ClN2O3.ClH/c1-18-12-10(13(17)19-2)5-7-3-9(14)4-8(6-15)11(7)16-12;/h3-5H,6,15H2,1-2H3;1H |
Clave InChI |
AFVDEJYVNZYAES-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC2=C(C=C(C=C2C=C1C(=O)OC)Cl)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyrido[2,3-d]pyrimidine, 2-chloro-5,6,7,8-tetrahydro-](/img/structure/B15125778.png)
![1,2,3,4,4a,11a-Hexahydroindeno[2,1-b]chromene-6,11-dione](/img/structure/B15125780.png)
![3-[5-[2-[2-methoxyethyl(methyl)amino]ethoxy]-1H-indol-2-yl]-3H-quinolin-2-one](/img/structure/B15125787.png)

![[2-(6-Fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B15125800.png)
![Sodium [2S-[2alpha,5alpha,6beta(S*)]]-6-(azidophenylacetamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B15125801.png)

![Tert-butyl-dimethyl-[(1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-yl)oxy]silane](/img/structure/B15125806.png)
![(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) N,N-bis(2-chloroethyl)carbamate](/img/structure/B15125828.png)

![2-(3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methylheptane-2,3-diol](/img/structure/B15125846.png)



